[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
Description
1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core structure. The compound features a 2,4-dimethylphenyl group at position 1 of the pyrazolo[4,5-e]pyrimidine scaffold and a 3-pyridylmethylamine substituent at position 2.
Synthetically, pyrazolo-pyrimidine derivatives are often prepared via condensation reactions between oxazinones or pyrimidinones and amines under reflux conditions. For instance, and describe protocols involving refluxing intermediates with aromatic amines in solvents like pyridine or toluene, followed by crystallization .
Properties
Molecular Formula |
C19H18N6 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18N6/c1-13-5-6-17(14(2)8-13)25-19-16(11-24-25)18(22-12-23-19)21-10-15-4-3-7-20-9-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
LNLPPLUFMNGGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,5-e]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl and 3-pyridylmethyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its interactions with various biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine and related pyrazolo-pyrimidine derivatives:
| Compound Name | Substituents (Position 1 / Position 4) | Molecular Weight | Key Features | Biological Relevance (Inferred) |
|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine | 2,4-Dimethylphenyl / 3-Pyridylmethylamine | ~357.4* | Polar pyridyl group enhances solubility; dimethylphenyl increases lipophilicity | Potential CNS or kinase targeting (untested) |
| VU0080241 () | 2,4-Dimethylphenyl / 3-Methylpiperidin-1-yl | 321.4 | Piperidine substituent improves blood-brain barrier penetration | Metabotropic glutamate receptor (mGluR1) ligand |
| 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine () | 2-Methylphenyl / 2-Pyridylmethylamine | ~343.4* | Reduced steric hindrance from 2-methyl vs. 2,4-dimethyl groups | Unreported activity; structural analog |
| 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine () | 4-Chlorobenzyl / 2-Methoxyethylamine | ~357.8 | Chlorine atom enhances electrophilicity; methoxyethyl improves solubility | Anticancer screening candidate (assumed) |
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () | Thieno[3,2-d]pyrimidine fused system | ~354.4* | Extended aromatic system may enhance DNA intercalation | Cytotoxicity potential (untested) |
*Calculated based on molecular formulas.
Structural and Functional Analysis:
However, the dimethylphenyl moiety at position 1 increases lipophilicity, which may limit bioavailability. In contrast, the 4-chlorobenzyl substituent in ’s compound adds electronegativity, possibly enhancing interactions with hydrophobic binding pockets in enzymes .
Synthetic Pathways :
- Most analogs (e.g., ) are synthesized via amine condensation under reflux, often with acetic acid or pyridine as solvents . Yields vary; for example, the chromen-4-one derivative in was obtained in 21% yield .
VU0080241’s role as an mGluR1 ligand suggests CNS applications, but structural differences (e.g., 3-pyridylmethyl vs. piperidine) may redirect the target compound’s mechanism .
Research Implications and Limitations
- Pharmacological Data Gap: The provided evidence lacks explicit IC50, Ki, or in vivo data for the target compound.
- Structural Optimization : Modifying the pyridylmethyl group (e.g., introducing polar substituents) could balance solubility and membrane permeability.
- Synthetic Scalability : Reflux-based methods () are reliable but may require optimization for high-yield production .
Biological Activity
The compound 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the dimethylphenyl group and a pyridylmethyl amine side chain enhances its lipophilicity and potential interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H18N6
- Molecular Weight : 330.4 g/mol
- CAS Number : 890884-48-7
The structural characteristics of this compound suggest possible interactions with various biological macromolecules, including enzymes and receptors.
Biological Activity Overview
Research indicates that compounds with a pyrazolo[4,5-e]pyrimidine structure often exhibit significant biological activities, including:
- Anticancer : Inhibition of specific cancer cell lines.
- Antimicrobial : Activity against various pathogens.
- Anti-inflammatory : Potential modulation of inflammatory pathways.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. For instance, studies have shown that pyrazole derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of certain cancer cells and pathogens.
Case Studies and Research Findings
- Inhibition Studies :
- Antimicrobial Activity :
-
Structure-Activity Relationship (SAR) :
- The unique structural features of 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine allow for diverse modifications that can enhance its biological activity. SAR studies indicate that variations in substituents can significantly alter the compound's potency against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group; phenyl substituent | Antagonist for mGluR5 |
| 3-Aminoquinoline | Quinoline core; amino group | Antimalarial activity |
| 1-(2-Pyridyl)-2-pyrazoline | Pyrazoline ring; pyridyl substituent | Antioxidant properties |
The comparison highlights the unique aspects of 1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine in contrast to other biologically active compounds.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas include:
- In vivo studies : To assess pharmacokinetics and therapeutic efficacy.
- Target identification : To clarify which biological pathways are modulated by this compound.
- Derivatization studies : To explore modifications that could enhance efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
